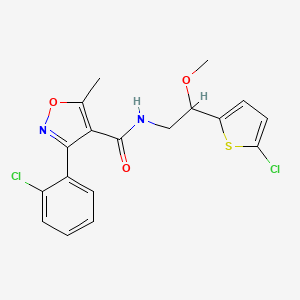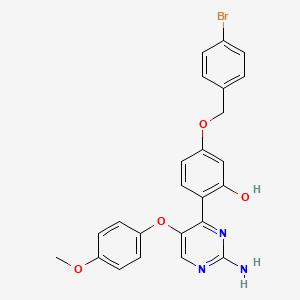
2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol is a useful research compound. Its molecular formula is C24H20BrN3O4 and its molecular weight is 494.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chlorogenic Acid: A Model for Comparative Analysis
While there were no direct findings on the specific compound "2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol" in the available literature, we can draw parallels with the research applications of similarly structured compounds, such as Chlorogenic Acid (CGA). CGA has garnered attention for its multifaceted pharmacological properties, potentially offering insight into the research applications of structurally related phenolic compounds.
CGA demonstrates a broad spectrum of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and its role as a central nervous system (CNS) stimulator. These therapeutic roles suggest its potential utility in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. CGA's ability to modulate lipid metabolism and glucose regulation highlights its importance in metabolic health research (Naveed et al., 2018).
Pharmacophore Design for Kinase Inhibition
Another relevant research application is found in the design of kinase inhibitors, where compounds with a specific scaffold, such as imidazole or pyrimidine, have shown selectivity towards certain kinase targets. The review of synthetic compounds with tri- and tetra-substituted imidazole scaffolds as selective inhibitors for the p38 mitogen-activated protein (MAP) kinase illuminates the potential research utility of related compounds in drug design. This kinase is crucial for proinflammatory cytokine release, indicating the importance of structurally related compounds in designing anti-inflammatory agents (Scior et al., 2011).
Hybrid Catalysts in Organic Synthesis
The synthesis of complex organic compounds often requires catalysts that can facilitate or drive the reaction pathways. Research on hybrid catalysts for the synthesis of pyranopyrimidine scaffolds, such as 5H-pyrano[2,3-d]pyrimidine, underlines the significance of catalysts in the development of pharmaceuticals. These scaffolds are precursors in medicinal chemistry, suggesting that compounds with pyrimidine units could play a role in synthesizing bioactive molecules (Parmar et al., 2023).
Propriétés
IUPAC Name |
2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-bromophenyl)methoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN3O4/c1-30-17-6-8-18(9-7-17)32-22-13-27-24(26)28-23(22)20-11-10-19(12-21(20)29)31-14-15-2-4-16(25)5-3-15/h2-13,29H,14H2,1H3,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKPHKUPBIGOCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Br)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2807909.png)
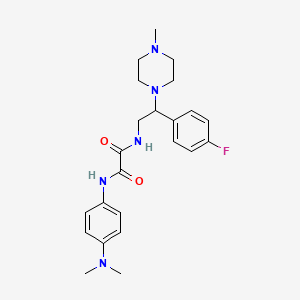
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(4-chlorophenyl)acetamide](/img/structure/B2807912.png)
![3,6-dichloro-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2807913.png)
![4-({[(phenylsulfonyl)amino]carbonyl}amino)-1H-indazole](/img/structure/B2807915.png)
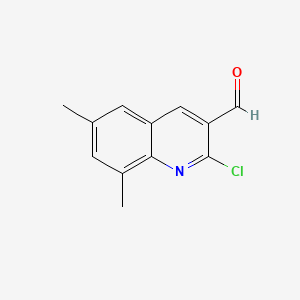

![2-[3-(Benzenesulfonyl)-4-[[3-(trifluoromethyl)phenyl]methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2807919.png)

![2-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2807924.png)
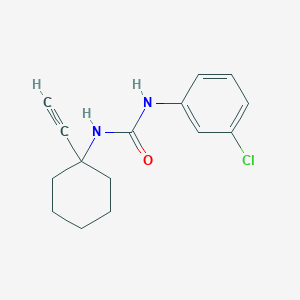
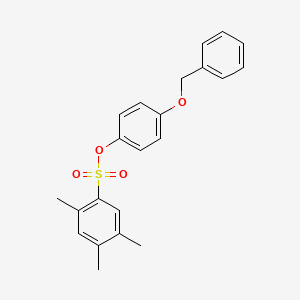
![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B2807927.png)
